REACTION_CXSMILES
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[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:7][CH2:8][C:9](Cl)=[O:10]>>[Cl:7][CH2:8][C:9]([N:1]1[CH2:6][CH2:5][N:4]([C:9](=[O:10])[CH2:8][Cl:7])[CH2:3][CH2:2]1)=[O:10]
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Name
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Quantity
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8.6 g
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Type
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reactant
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Smiles
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N1CCNCC1
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Name
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|
Quantity
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23 g
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Type
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reactant
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Smiles
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ClCC(=O)Cl
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Name
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crystals
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Quantity
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36 g
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Type
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reactant
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Smiles
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|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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ClCC(=O)N1CCN(CC1)C(CCl)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |